Resistance to Depletion by 5α-Reductase Inhibitors: A Key Differentiator from 5α-Reduced Metabolites
In a clinical trial where patients received abiraterone alone followed by abiraterone plus the 5α-reductase inhibitor dutasteride, the addition of dutasteride did not deplete the three 5β-reduced metabolites (including 3-keto-5β-Abiraterone) from circulation. This is in contrast to the 5α-reduced metabolites, which were significantly depleted [1].
| Evidence Dimension | Response to 5α-reductase inhibition |
|---|---|
| Target Compound Data | No depletion (concentration remains unchanged) |
| Comparator Or Baseline | 3-keto-5α-Abiraterone and other 5α-reduced metabolites |
| Quantified Difference | Significant depletion of 5α-reduced metabolites vs. no depletion of 5β-reduced metabolites |
| Conditions | Clinical trial of abiraterone with and without dutasteride |
Why This Matters
This differential response provides a quantitative means to distinguish between the 5α- and 5β-reduction pathways in clinical samples, making 3-keto-5β-Abiraterone an essential reference standard for accurate monitoring of dutasteride combination therapy.
- [1] Li Z, Alyamani M, Li J, Rogacki K, Abazeed M, Upadhyay SK, Balk SP, Taplin ME, Auchus RJ, Sharifi N. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy. Nature. 2016 May 26;533(7604):547-51. doi: 10.1038/nature17954. PMID: 27225130; PMCID: PMC5111629. View Source
